[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a chloropyridine moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Morpholine Derivative: The initial step involves the reaction of aniline with morpholine in the presence of a sulfonyl chloride to form the morpholin-4-ylsulfonylaniline intermediate.
Coupling with Chloropyridine: The intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the chloropyridine moiety can yield various substituted pyridines.
Scientific Research Applications
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, the morpholine ring may interact with protein kinases, while the chloropyridine moiety may bind to DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate: can be compared with other similar compounds such as:
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar structural features but may exhibit different reactivity and biological activities due to the presence of different halogen atoms.
Properties
CAS No. |
389811-85-2 |
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Molecular Formula |
C18H18ClN3O6S |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
[2-(4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C18H18ClN3O6S/c19-17-15(2-1-7-20-17)18(24)28-12-16(23)21-13-3-5-14(6-4-13)29(25,26)22-8-10-27-11-9-22/h1-7H,8-12H2,(H,21,23) |
InChI Key |
DHBUXXAGPHWCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC(=O)C3=C(N=CC=C3)Cl |
solubility |
57.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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